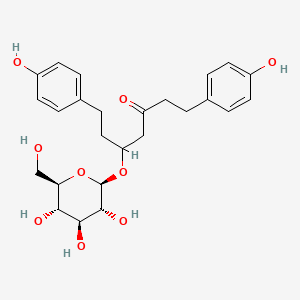
Platyphylloside
描述
Platyphylloside is a phenolic glucoside compound predominantly found in the bark of Betula species, such as Betula pendula (silver birch) and Betula platyphylla. It is a diarylheptanoid glycoside, characterized by two aromatic rings connected by a seven-carbon chain. This compound has been studied for its various biological activities, including its role in reducing digestibility in ruminants and its potential therapeutic applications in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions: Platyphylloside can be synthesized through a series of chemical reactions starting from simple phenolic compounds. The synthesis involves the formation of the diarylheptanoid backbone followed by glycosylation to attach the glucose moiety. The key steps include:
Formation of the Diarylheptanoid Backbone: This involves the coupling of two phenolic compounds through a seven-carbon chain. The reaction typically uses a base catalyst and a suitable solvent.
Glycosylation: The diarylheptanoid intermediate is then glycosylated using a glycosyl donor, such as a protected glucose derivative, in the presence of a glycosylation catalyst.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the bark of Betula species. The extraction process includes:
Harvesting and Drying: The bark is harvested and dried to reduce moisture content.
Extraction: The dried bark is subjected to solvent extraction using solvents like ethanol or methanol to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound
化学反应分析
Types of Reactions: Platyphylloside undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bond in this compound can be hydrolyzed to produce the aglycone, 5-hydroxy-3-platyphyllone, and glucose.
Reduction: The aglycone can be further reduced to form centrolobol, a diarylheptanoid alcohol.
Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Major Products:
Hydrolysis: 5-Hydroxy-3-platyphyllone and glucose.
Reduction: Centrolobol.
Oxidation: Various quinones and oxidized derivatives
科学研究应用
Chemistry: It serves as a model compound for studying the structure-activity relationship of diarylheptanoids.
Biology: Platyphylloside has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Medicine: Research has demonstrated its ability to induce apoptosis in colon cancer and leukemic cells, suggesting its use as a therapeutic agent.
Industry: this compound is used in the development of natural products with potential health benefits, such as dietary supplements and functional foods .
作用机制
Platyphylloside exerts its effects through multiple mechanisms:
Antiproliferative Activity: It inhibits cell growth by inducing cell cycle arrest at the G1 phase and promoting apoptosis.
Apoptosis Induction: this compound increases the levels of cleaved caspase 3 and BAX proteins, leading to programmed cell death.
Reactive Oxygen Species (ROS) Production: It induces mitochondrial depolarization and increases ROS levels, contributing to its cytotoxic effects on cancer cells
相似化合物的比较
Platyphylloside is part of the diarylheptanoid family, which includes compounds such as:
- Hirsutanonol-5-O-β-D-glucopyranoside
- Rubranoside A
- Oregonin
- Alnuside A
- Hirsutanonol
Uniqueness: this compound is unique due to its specific glycosidic structure and its potent biological activities. Compared to other diarylheptanoids, this compound has shown significant antiproliferative and apoptotic effects, making it a promising candidate for therapeutic applications .
属性
IUPAC Name |
(5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O9/c26-14-21-22(30)23(31)24(32)25(34-21)33-20(12-6-16-3-9-18(28)10-4-16)13-19(29)11-5-15-1-7-17(27)8-2-15/h1-4,7-10,20-28,30-32H,5-6,11-14H2/t20-,21+,22+,23-,24+,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPDIJGSCANSAG-JSFAVJLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](CC(=O)CCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317051 | |
| Record name | Platyphylloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90803-80-8 | |
| Record name | Platyphylloside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90803-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platyphylloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


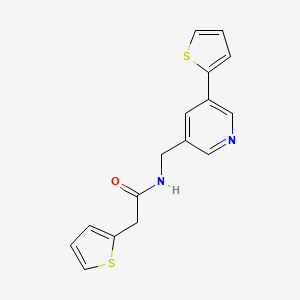

![N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516987.png)
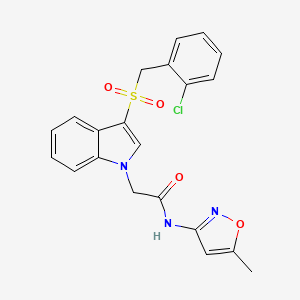
![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)
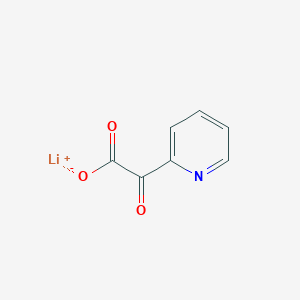
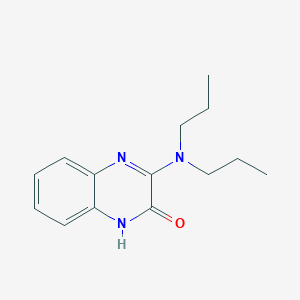
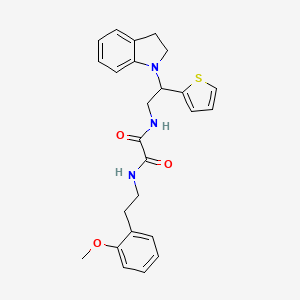
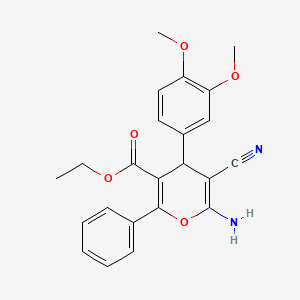
![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)
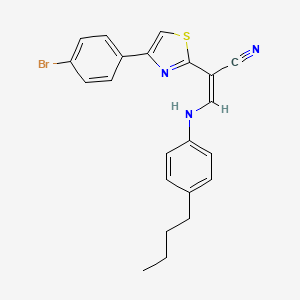
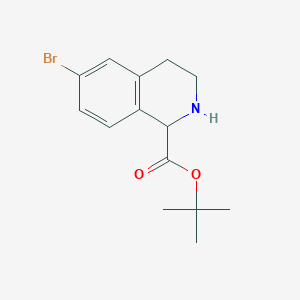
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)
